

An In-depth Technical Guide to the Physical Properties of 2,3-Dibromophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,3-Dibromophenol**

Cat. No.: **B126400**

[Get Quote](#)

This technical guide provides a comprehensive overview of the key physical properties of **2,3-dibromophenol**, with a specific focus on its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Physical Properties

2,3-Dibromophenol is an organic compound that presents as an off-white solid at room temperature.^{[1][2]} Its chemical structure consists of a phenol ring substituted with two bromine atoms at the second and third positions. This substitution pattern significantly influences its physical and chemical characteristics.

The quantitative physical properties of **2,3-dibromophenol** are summarized in the table below for ease of reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₄ Br ₂ O ^{[2][3]}
Molecular Weight	251.905 g/mol ^[3]
Melting Point	68-69 °C ^{[1][3][4]}
Boiling Point	252.1 °C (at 760 mmHg) ^{[3][4]}
Density	~2.095 g/cm ³ (Predicted) ^{[1][3]}
Flash Point	106.3 °C ^{[3][4]}
pKa	7.47 ± 0.10 (Predicted) ^{[1][3]}
Solubility	Slightly soluble in Chloroform and Methanol ^{[1][3]}

Experimental Protocols for Property Determination

The accurate determination of physical properties such as melting and boiling points is fundamental for the identification and purity assessment of a compound.^[5]

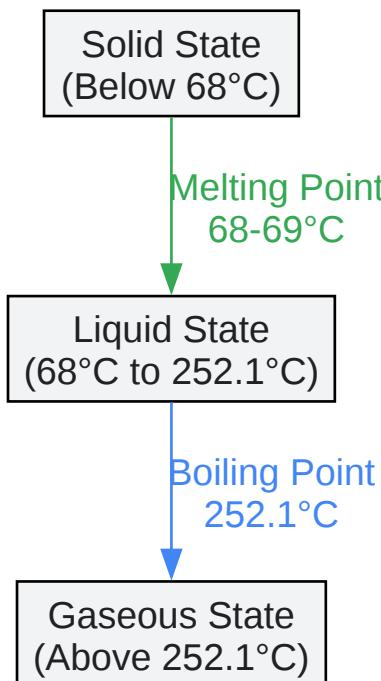
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure compound, this transition occurs over a narrow range, typically 0.5-1.0°C.^[6] The presence of impurities generally leads to a depression and broadening of the melting point range.^{[5][6]} A standard and widely used method for determining the melting point is the capillary tube method.

Methodology: Capillary Tube Melting Point Determination

- **Sample Preparation:** A small amount of the dry, finely powdered **2,3-dibromophenol** is introduced into a capillary tube that is sealed at one end. The tube is tapped gently to pack the sample to a height of about 3 mm.^[5]
- **Apparatus Setup:** The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.^{[5][7]}

- Heating and Observation: The apparatus is heated slowly, with the rate of temperature increase controlled to approximately 2°C per minute as the expected melting point is approached.[5]
- Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[5]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8][9] Like the melting point, it is a key indicator of a substance's identity and purity.


Methodology: Capillary Tube Boiling Point Determination (Micro Method)

- Sample Preparation: A few milliliters of the liquid sample are placed into a small test tube or vial.
- Apparatus Setup: A capillary tube, sealed at one end, is placed into the test tube with its open end submerged in the liquid. The test tube is then attached to a thermometer.[10]
- Heating: The assembly is heated in a liquid bath. As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.[11]
- Observation and Data Recording: Heating continues until a steady and rapid stream of bubbles emerges from the capillary tube, indicating that the liquid's vapor is now escaping. The heat source is then removed.
- Boiling Point Identification: As the apparatus cools, the stream of bubbles will slow and eventually stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube due to the pressure inside the capillary dropping below the atmospheric pressure.[10][11]

Visualization of Physical State Transitions

The relationship between the physical states of **2,3-dibromophenol** can be visualized as a function of temperature. The following diagram illustrates the transitions from solid to liquid and

from liquid to gas, highlighting the melting and boiling points as the critical temperatures for these phase changes.

[Click to download full resolution via product page](#)

Caption: State transitions of **2,3-Dibromophenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-DIBROMOPHENOL | 57383-80-9 [chemicalbook.com]
- 2. CAS 57383-80-9: 2,3-dibromophenol | CymitQuimica [cymitquimica.com]
- 3. 2,3-Dibromophenol | lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. davjalandhar.com [davjalandhar.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomus.edu.iq [uomus.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical Properties of 2,3-Dibromophenol]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b126400#physical-properties-of-2-3-dibromophenol-melting-point-boiling-point\]](https://www.benchchem.com/product/b126400#physical-properties-of-2-3-dibromophenol-melting-point-boiling-point)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com